3-Chloro-4-(trifluoromethyl)cinnamic acid

Übersicht

Beschreibung

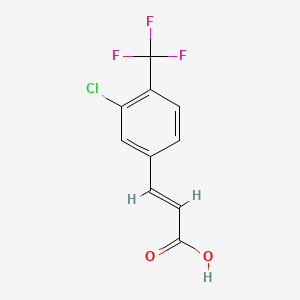

3-Chloro-4-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2 It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group on the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethyl)cinnamic acid typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(trifluoromethyl)cinnamic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The chlorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of substituted cinnamic acid derivatives.

Wissenschaftliche Forschungsanwendungen

1.1. Synthesis of Bioactive Compounds

3-Chloro-4-(trifluoromethyl)cinnamic acid serves as an important intermediate in the synthesis of bioactive compounds. The presence of the carboxylic acid group and double bond allows for further functionalization, which can enhance the biological activity of synthesized derivatives.

1.2. Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. The potential for this compound to act as an anti-inflammatory agent has been explored, suggesting its utility in treating inflammatory conditions .

1.3. Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against strains such as Staphylococcus aureus and Mycobacterium smegmatis. The trifluoromethyl group is believed to enhance its efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) .

2.1. Herbicide Development

The unique chemical structure of this compound positions it as a candidate for developing novel herbicides. Its reactivity allows it to interact with various biological pathways in plants, potentially leading to effective herbicidal agents.

3.1. Supramolecular Chemistry

The compound's ability to self-assemble into supramolecular structures is of significant interest in material science. The introduction of chlorine and trifluoromethyl groups may influence these self-assembly properties, paving the way for new materials with tailored functionalities.

3.2. Ligand Design for Metal Complexes

The carboxylic acid group can chelate with metal ions, while the chlorine and trifluoromethyl groups provide steric and electronic tuning, making this compound valuable in designing ligands for metal complexes used in catalysis and other applications.

Safety and Handling Considerations

As with many chemical compounds, safety precautions are essential when handling this compound. It is classified as hazardous by OSHA standards, with potential risks including skin irritation and serious eye damage . Proper laboratory protocols should be followed to mitigate exposure.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Trifluoromethyl)cinnamic acid

- 3-Chloro-4-methylcinnamic acid

- 3-Chloro-4-fluorocinnamic acid

Comparison

Compared to similar compounds, 3-Chloro-4-(trifluoromethyl)cinnamic acid is unique due to the combined presence of both chlorine and trifluoromethyl groups. This combination can enhance its chemical stability, reactivity, and potential biological activities. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can significantly influence the compound’s overall behavior in chemical and biological systems.

Biologische Aktivität

3-Chloro-4-(trifluoromethyl)cinnamic acid (C10H6ClF3O2) is a derivative of cinnamic acid characterized by a chlorine atom and a trifluoromethyl group on the aromatic ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Molecular Formula : C10H6ClF3O2

- Molecular Weight : 250.6 g/mol

- Appearance : White to off-white crystalline solid

- Melting Point : 183°C to 185°C

The unique structure of this compound allows for various interactions with biological targets, influenced by the presence of the chlorine and trifluoromethyl groups, which enhance its reactivity and binding affinity.

Anti-inflammatory Properties

Research indicates that this compound may possess significant anti-inflammatory properties. The compound has been studied for its potential to modulate inflammatory pathways, making it a candidate for treating conditions associated with inflammation.

Antimicrobial and Antifungal Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains, including:

- Staphylococcus aureus (including MRSA)

- Enterococcus faecalis

- Mycobacterium smegmatis

In vitro studies revealed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM against S. aureus and E. faecalis, demonstrating comparable or superior efficacy to clinically used antibiotics .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and their respective effectiveness of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity (MIC in µM) | Anti-inflammatory Potential | Unique Features |

|---|---|---|---|

| This compound | 0.15 - 5.57 | Moderate | Chlorine and trifluoromethyl substitutions |

| 4-Chloro-3-(trifluoromethyl)cinnamic acid | 0.20 - 6.00 | Low | Similar substitutions but different position |

| 3-Bromo-4-(trifluoromethyl)cinnamic acid | 0.30 - 7.00 | Low | Bromine instead of chlorine |

| 3-Chloro-4-methylcinnamic acid | 0.25 - 5.00 | Moderate | Methyl substitution instead of trifluoromethyl |

The mechanism through which this compound exerts its biological effects involves its interaction with specific molecular targets within cells. The chlorine and trifluoromethyl groups can modulate the compound's reactivity, influencing binding affinities to biological targets that regulate inflammatory responses and microbial growth.

Case Studies

-

Antibacterial Efficacy Against MRSA :

A study conducted on a series of anilides derived from trifluoromethylcinnamic acids demonstrated that specific derivatives showed submicromolar activity against MRSA strains, indicating the potential for developing new antibacterial agents based on this scaffold . -

Anti-inflammatory Screening :

Another investigation highlighted the anti-inflammatory potential of cinnamic acid derivatives, including this compound, suggesting its application in treating chronic inflammatory diseases .

Eigenschaften

IUPAC Name |

(E)-3-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERIPOGIKJJMJU-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.